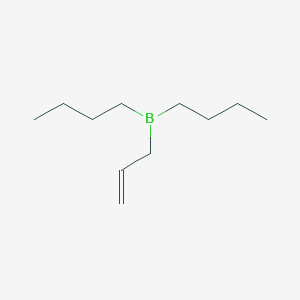
Dibutyl(prop-2-EN-1-YL)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(prop-2-EN-1-YL)borane is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to two butyl groups and one prop-2-en-1-yl group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl(prop-2-EN-1-YL)borane can be synthesized through the hydroboration of 1,3-butadiene with dibutylborane. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The process involves the addition of dibutylborane to the double bond of 1,3-butadiene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(prop-2-EN-1-YL)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The butyl or prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve the use of lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Alkanes or alkenes, depending on the reaction conditions.
Substitution: Various substituted boranes with different functional groups.
Aplicaciones Científicas De Investigación
Dibutyl(prop-2-EN-1-YL)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment, leveraging its ability to target specific cellular pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which dibutyl(prop-2-EN-1-YL)borane exerts its effects involves the formation of stable complexes with target molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This interaction can modulate various molecular pathways, making it a valuable tool in both chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Dibutylborane: Similar in structure but lacks the prop-2-en-1-yl group.
Tributylborane: Contains three butyl groups instead of two butyl and one prop-2-en-1-yl group.
Dibutyl(phenyl)borane: Contains a phenyl group instead of the prop-2-en-1-yl group.
Uniqueness
Dibutyl(prop-2-EN-1-YL)borane is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other boranes may not be as effective.
Propiedades
Número CAS |
51851-76-4 |
|---|---|
Fórmula molecular |
C11H23B |
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
dibutyl(prop-2-enyl)borane |
InChI |
InChI=1S/C11H23B/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3 |
Clave InChI |
JPWHRWHZWQSFKF-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC)(CCCC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
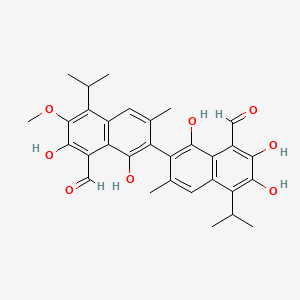

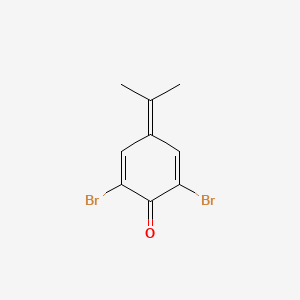
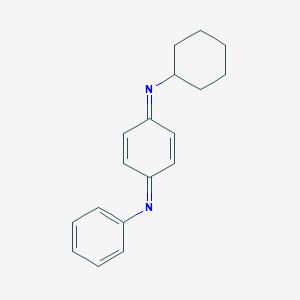
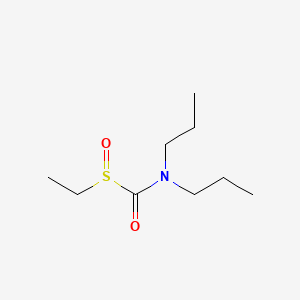

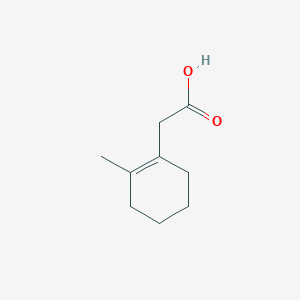
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)

